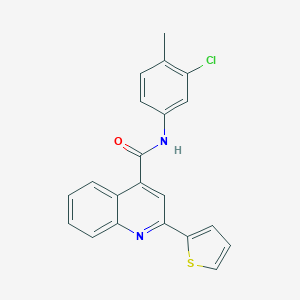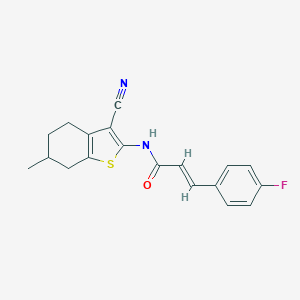![molecular formula C20H17N5O B447782 6-AMINO-3-METHYL-4-(4-METHYLPHENYL)-1-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B447782.png)
6-AMINO-3-METHYL-4-(4-METHYLPHENYL)-1-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-AMINO-3-METHYL-4-(4-METHYLPHENYL)-1-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-3-METHYL-4-(4-METHYLPHENYL)-1-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with ethyl acetoacetate and malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production time.
Análisis De Reacciones Químicas
Types of Reactions
6-AMINO-3-METHYL-4-(4-METHYLPHENYL)-1-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
6-AMINO-3-METHYL-4-(4-METHYLPHENYL)-1-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.
Mecanismo De Acción
The mechanism of action of 6-AMINO-3-METHYL-4-(4-METHYLPHENYL)-1-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-3-methyl-4-(4-pyridinyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ylamine
- 6-Amino-2,4-dihydro-3-methyl-4-(pyridin-4-yl)pyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
What sets 6-AMINO-3-METHYL-4-(4-METHYLPHENYL)-1-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE apart is its unique combination of functional groups and structural features
Propiedades
Fórmula molecular |
C20H17N5O |
|---|---|
Peso molecular |
343.4g/mol |
Nombre IUPAC |
6-amino-3-methyl-4-(4-methylphenyl)-1-pyridin-3-yl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H17N5O/c1-12-5-7-14(8-6-12)18-16(10-21)19(22)26-20-17(18)13(2)24-25(20)15-4-3-9-23-11-15/h3-9,11,18H,22H2,1-2H3 |
Clave InChI |
KZHIAADQROQTOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=NN3C4=CN=CC=C4)C)N)C#N |
SMILES canónico |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=NN3C4=CN=CC=C4)C)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B447699.png)
![N'-{2-[4-(benzyloxy)phenoxy]propanoyl}-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B447700.png)







![4-[3,4-bis(benzyloxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B447715.png)
![2,6-dibromo-4-[(2-(2-chloro-5-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl propionate](/img/structure/B447716.png)
![2-{2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B447717.png)
![2-Amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B447718.png)
![5-[4-(Allyloxy)benzylidene]-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447720.png)
